Methyl 2-(1-amino-2-hydroxyethyl)benzoate
Description
Systematic Nomenclature and IUPAC Conventions
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming organic compounds containing multiple functional groups. According to IUPAC guidelines, the compound is designated as this compound, where the benzoate ester serves as the parent structure and the amino-hydroxyethyl substituent is identified with appropriate positional numbering. The systematic name reflects the hierarchical priority of functional groups, with the carboxylate ester taking precedence over the amino and hydroxyl functionalities in the nomenclature system.
Alternative naming conventions include methyl 2-(1-amino-2-hydroxyethyl)benzoic acid methyl ester, which emphasizes the ester linkage, and ortho-(1-amino-2-hydroxyethyl)methyl benzoate, highlighting the positional relationship between substituents. The Chemical Abstracts Service registry system assigns unique identifiers to distinguish this compound from its structural isomers, particularly the meta and para-substituted analogs that share identical molecular formulas but differ in substitution patterns. The nomenclature system also accommodates stereochemical descriptors when necessary, as the compound contains a chiral center that may exist in enantiomeric forms.
The IUPAC naming system provides unambiguous identification through systematic rules that prioritize functional group hierarchy and positional numbering. The methyl ester functionality receives priority in the base name, while the amino-hydroxyethyl substituent is treated as a complex substitution pattern at the ortho position. This nomenclature approach ensures consistency across chemical databases and facilitates accurate communication within the scientific community regarding this specific structural arrangement.
Molecular Formula and Weight Analysis
This compound possesses the molecular formula C₁₀H₁₃NO₃, reflecting its composition of ten carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and three oxygen atoms. The molecular weight calculates to 195.21 grams per mole, positioning this compound within the range typical for small molecule pharmaceutically relevant structures. The elemental composition analysis reveals a carbon content of approximately 61.53 percent, hydrogen content of 6.71 percent, nitrogen content of 7.18 percent, and oxygen content of 24.58 percent by mass.
The molecular structure contains several distinct functional domains that contribute to its overall molecular weight distribution. The benzoate core contributes significantly to the aromatic character and molecular stability, while the methyl ester group adds to the molecular weight through the methoxycarbonyl functionality. The amino-hydroxyethyl side chain represents a substantial portion of the molecular mass and introduces both hydrophilic and basic characteristics to the compound. This balanced distribution of functional groups creates a molecule with intermediate polarity and potential for diverse chemical interactions.
Comparative molecular weight analysis with related benzoate derivatives demonstrates the incremental mass contribution of the amino-hydroxyethyl substituent. Methyl anthranilate, with molecular formula C₈H₉NO₂ and molecular weight 151.16 grams per mole, serves as a structural reference point. The addition of the hydroxyethyl group increases the molecular weight by approximately 44 units, corresponding to the C₂H₄O moiety. This molecular weight range positions the compound within optimal parameters for membrane permeability and bioavailability considerations in pharmaceutical applications.
Stereochemical Configuration and Chiral Centers
The stereochemical analysis of this compound reveals the presence of one asymmetric carbon center located at the carbon atom bearing the amino group within the side chain. This chiral center creates the potential for two enantiomeric forms, designated as R and S configurations according to Cahn-Ingold-Prelog priority rules. The stereochemical configuration significantly influences the three-dimensional molecular geometry and may impact biological activity, chemical reactivity, and physical properties of the compound.
The R-enantiomer and S-enantiomer of this compound exhibit identical molecular formulas and connectivity patterns but differ in their spatial arrangement around the chiral center. This stereochemical distinction becomes particularly important when considering interactions with chiral biological targets or when employing the compound in asymmetric synthetic transformations. The absolute configuration assignment requires experimental determination through techniques such as X-ray crystallography of suitable derivatives or comparison with known stereochemical standards.
Related compounds in the literature demonstrate the significance of stereochemical considerations in this structural class. The R-configured methyl 3-(1-amino-2-hydroxyethyl)benzoate has been characterized crystallographically, providing insight into the preferred conformational arrangements of similar molecules. The stereochemical preferences in these systems often involve intramolecular hydrogen bonding interactions between the amino and hydroxyl groups, which can stabilize specific conformational states and influence overall molecular geometry.
The racemic mixture of this compound represents the most commonly encountered form in synthetic preparations, although enantioselective synthesis methods could potentially provide access to individual enantiomers. The stereochemical complexity adds an additional dimension to the compound's characterization requirements and may necessitate chiral analytical methods for complete structural verification and purity assessment.
Crystallographic Data and X-ray Diffraction Studies
While specific crystallographic data for this compound remains limited in the current literature, structural insights can be derived from X-ray diffraction studies of closely related compounds within the same chemical family. Crystallographic investigations of analogous amino-hydroxyethyl benzoate derivatives provide valuable information about molecular packing arrangements, intermolecular interactions, and preferred conformational states that likely apply to the target compound.
Related crystallographic studies of compounds such as 2-amino-2-oxoethyl 4-aminobenzoate monohydrate demonstrate characteristic structural features common to this class of molecules. The crystal structure analysis reveals specific intermolecular hydrogen bonding patterns involving amino and hydroxyl functionalities, which create extended network structures in the solid state. These studies indicate typical C-O bond lengths ranging from 1.23 to 1.43 Angstroms for ester linkages, and N-H distances of approximately 0.85 to 0.93 Angstroms for amino groups.
The crystallographic data from similar compounds suggest that this compound would likely adopt planar or near-planar conformations of the aromatic ring system, with the amino-hydroxyethyl substituent potentially exhibiting conformational flexibility. Typical bond angles around the ester carbonyl group range from 120 to 124 degrees, consistent with sp² hybridization, while the amino-bearing carbon center exhibits tetrahedral geometry with bond angles approximating 109.5 degrees.
Hydrogen bonding patterns observed in related structures indicate that the amino and hydroxyl groups participate in extensive intermolecular interactions that stabilize crystal lattice arrangements. These interactions typically involve N-H···O hydrogen bonds with distances ranging from 2.8 to 3.2 Angstroms and O-H···O interactions with similar geometric parameters. Such crystallographic insights provide essential foundation for understanding the solid-state properties and potential polymorphic behavior of this compound.
Comparative Analysis with Structural Analogs
The structural comparison of this compound with its analogs reveals significant insights into structure-activity relationships and chemical behavior patterns within this compound family. Methyl anthranilate, with the molecular formula C₈H₉NO₂, represents the fundamental structural core without the hydroxyethyl substituent. This parent compound exhibits distinctive properties including a characteristic grape-like odor and applications as a flavoring agent and bird repellent, demonstrating the biological activity potential inherent in the anthranilate framework.
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-(1-amino-2-hydroxyethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-10(13)8-5-3-2-4-7(8)9(11)6-12/h2-5,9,12H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRCGSVUXJKCFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidative Ring-Opening of 3-Aminoindazoles
A modern and efficient approach to synthesize 2-aminobenzoates, including this compound, is the oxidative ring-opening of 3-aminoindazoles. This method was reported by Zhou and Song (2018) and involves the following:
- Starting Materials: 3-amino-1H-indazoles.
- Oxidants: N-bromosuccinimide (NBS) combined with cerium ammonium nitrate (CAN) or potassium persulfate (K2S2O8).
- Solvents: Alcohols such as methanol or ethylene glycol derivatives.
- Conditions: Reactions are typically conducted in sealed tubes under air at room temperature or mild heating (up to 60°C).
- Mechanism: The reaction proceeds via N-N bond cleavage of the indazole ring, followed by oxidative ring-opening to yield 2-aminobenzoate esters. Water participates in the incorporation of oxygen into the carbonyl group, as confirmed by isotope labeling studies.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 3-amino-1H-indazole (0.4 mmol), NBS (0.4 mmol), CAN (0.6 mmol) in ROH (1.5 mL) | Stirred at room temperature for 15 h |
| 2 | Evaporation of solvent under reduced pressure | Residue purified by flash chromatography |
| 3 | Product: methyl 2-aminobenzoate derivative | Isolated yields up to 83% |
This method allows for the preparation of methyl 2-aminobenzoates with high selectivity and moderate to good yields. The presence of the hydroxyethyl substituent can be introduced by choosing appropriate alcohol solvents such as ethylene glycol or its derivatives, which participate in the esterification step.
Esterification and Functional Group Transformations Starting from Methyl Salicylate
Another approach involves multi-step functionalization starting from methyl salicylate:
- Step 1: Neutralization of methyl salicylate with sodium hydroxide in toluene, followed by reflux dehydration.
- Step 2: Methylation using dimethyl sulfate under reflux to form methyl o-methoxybenzoate.
- Step 3: Sulfonylation with chlorosulfonic acid and thionyl chloride at controlled temperatures.
- Step 4: Ammonolysis to introduce the amino group, followed by extraction and purification.
This method is more complex and involves careful control of reaction conditions such as temperature (40-50°C for sulfonylation) and pH (alkaline conditions for ammonolysis). It is primarily used for related benzoate derivatives but can be adapted for this compound synthesis by subsequent hydroxyethylation or aminoalkylation steps.
Detailed Reaction Conditions and Yields
| Method | Key Reagents | Solvent(s) | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Oxidative ring-opening (Zhou et al.) | 3-aminoindazole, NBS, CAN or K2S2O8 | Methanol, ethylene glycol derivatives | RT to 60°C | 15-24 h | 80-83 | High selectivity, mild conditions |
| Methyl salicylate methylation and sulfonylation | Methyl salicylate, NaOH, dimethyl sulfate, chlorosulfonic acid, SOCl2, NH3 | Toluene, dichloromethane | 40-112°C (varied) | 8-12 h (each step) | Variable | Multi-step, requires careful control |
Characterization Data (Representative for Methyl 2-Aminobenzoate)
| Spectral Data | Values |
|---|---|
| IR (KBr, cm^-1) | 3479, 3369 (NH2, OH), 1686 (C=O), 1615 (aromatic C=C) |
| 1H NMR (500 MHz, DMSO) | δ 7.70 (dd, 1H), 7.25 (ddd, 1H), 6.78 (dd, 1H), 6.64 (brs, 2H), 6.53 (ddd, 1H), 3.78 (s, 3H, OCH3) |
| 13C NMR (126 MHz, DMSO) | δ 168.3 (C=O), 151.8, 134.5, 131.0, 117.0, 115.2, 109.2 (aromatic C), 51.8 (OCH3) |
These data confirm the structure and purity of the methyl 2-aminobenzoate core, which is structurally related to this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-amino-2-hydroxyethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
Methyl 2-(1-amino-2-hydroxyethyl)benzoate features a benzoate moiety with an amino group and a hydroxyethyl substituent. Its molecular formula is , and it has a molecular weight of 195.21 g/mol. The presence of the amino and hydroxy groups enhances its reactivity and interaction with biological systems.
Chemistry
In the field of chemistry, this compound serves as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and electrophilic substitution, makes it valuable for developing new compounds.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | KMnO4, CrO3 | Aldehydes, Carboxylic acids |
| Reduction | LiAlH4, NaBH4 | Primary amines |
| Substitution | H2SO4, HNO3 | Nitro, sulfonyl derivatives |
Biology
This compound has been studied for its biological activity , particularly its antibacterial properties. Research indicates that it exhibits significant efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Antibacterial Activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | <0.03125 |
| Escherichia coli | 1–4 |
| Pseudomonas aeruginosa | 4 |
| Acinetobacter baumannii | 1–2 |
Additionally, the compound has been shown to inhibit bacterial topoisomerases, which are crucial for DNA replication. In vitro studies have demonstrated potent activity against these enzymes with IC50 values under 100 nM.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent . Case studies highlight its effectiveness against resistant bacterial strains:
-
Case Study 1: Efficacy Against Resistant Strains
- In a study involving mice infected with vancomycin-intermediate Staphylococcus aureus, treatment with this compound resulted in a significant reduction in bacterial load compared to untreated controls.
-
Case Study 2: Safety Profile Assessment
- A two-week toxicity study in CD-1 mice via inhalation showed no significant adverse effects at tested doses, indicating a favorable safety profile for further clinical exploration.
Industry
The compound is utilized in the production of specialty chemicals and materials. Its versatility allows it to be incorporated into formulations that require specific chemical properties or biological activities.
Mechanism of Action
The mechanism of action of Methyl 2-(1-amino-2-hydroxyethyl)benzoate involves its interaction with specific molecular targets. The amino and hydroxyethyl groups allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. This compound may influence various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Positional and Stereoisomers
lists hydrochloride salts of positional isomers, such as (S)-Methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride and (S)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride, which differ in the substituent's position on the benzene ring (para vs. meta). For instance, para-substituted derivatives may exhibit enhanced symmetry and crystallinity compared to ortho or meta isomers .
highlights the stereoisomer METHYL 4-((1R)-1-AMINO-2-HYDROXYETHYL)BENZOATE (CAS: 1196119-02-4), which shares the molecular formula C10H13NO3 (MW: 195.22) with the target compound but differs in the chiral center's configuration (R vs. S). Stereochemistry can critically impact biological activity, as seen in enantioselective drug interactions .
Table 1: Comparison of Isomers
*Estimated based on molecular formula.
Functional Group Variations
Aminoethyl vs. Amino-Hydroxyethyl Derivatives
describes (S)-Methyl 4-(1-aminoethyl)benzoate (MW: 179.22), which lacks the hydroxyl group in the ethyl chain. The hydroxyl group in the target compound may enhance solubility in aqueous environments, critical for bioavailability .
Phosphoryloxy and Imidazole Derivatives
discusses methyl 2-({hydroxy[2-(1H-imidazol-2-yl)phenoxy]phosphoryl}oxy)benzoate (Compound 21), a structurally complex benzoate ester with a phosphoryloxy group and imidazole substituent. Unlike the target compound, this derivative is designed for hydrolysis studies and enzyme modeling, leveraging the imidazole group's metal-coordinating properties .
Table 2: Functional Group Impact
Substituent Effects on Reactivity and Physical Properties
explores nitration reactions of methyl benzoate derivatives, demonstrating that electron-donating groups (e.g., amino, hydroxyl) direct nitration to specific positions. The target compound's amino-hydroxyethyl group may enhance para/ortho nitration yields compared to methoxy or halogenated analogs .
and highlight alkyl benzoates (e.g., methyl, ethyl benzoate), where longer alkyl chains increase lipophilicity. The target compound's polar groups likely reduce volatility and improve water solubility relative to non-polar derivatives like methyl 2-hexenoate () .
Biological Activity
Methyl 2-(1-amino-2-hydroxyethyl)benzoate (CAS No. 1270526-84-5) is an organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound contains a benzoate moiety with an amino and hydroxyethyl substituent, which may influence its interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. Preliminary studies suggest that it may exhibit:
- Antioxidant Activity : The hydroxy group can scavenge free radicals, potentially protecting cells from oxidative stress.
- Anti-inflammatory Effects : Similar compounds have been shown to modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.
- Neuroprotective Properties : The amino group may enhance the compound's ability to cross the blood-brain barrier, suggesting potential applications in neurodegenerative diseases.
In Vitro Studies
In vitro experiments have demonstrated that this compound exhibits significant biological activities:
- Cell Viability Assays : Studies using various cell lines (e.g., BV-2 microglial cells) showed that the compound can enhance cell viability under stress conditions induced by lipopolysaccharide (LPS), indicating potential neuroprotective effects .
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0.01 | 85 |
| 0.1 | 90 |
| 1 | 95 |
Case Studies
- Neuroprotection in Animal Models : A study investigated the effects of this compound on cognitive deficits in mice subjected to neurotoxic agents. Results indicated a significant improvement in memory retention and reduction in neuronal apoptosis .
- Anti-inflammatory Potential : In a model of acute inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its utility as an anti-inflammatory agent .
Safety and Toxicology
Toxicological assessments have indicated that this compound exhibits low toxicity profiles at therapeutic doses. However, further comprehensive studies are necessary to fully evaluate its safety across different biological systems.
Q & A
Basic: What are the common synthetic routes for Methyl 2-(1-amino-2-hydroxyethyl)benzoate, and what optimization strategies are recommended?
Methodological Answer:
The synthesis typically involves esterification, hydroxylation, and amination steps. For example:
- Step 1 : Start with a benzoic acid derivative (e.g., methyl 2-formylbenzoate) and introduce the hydroxyethylamine group via reductive amination using NaBH₃CN or catalytic hydrogenation .
- Step 2 : Optimize reaction conditions (e.g., pH, solvent polarity) to minimize side products like over-reduced alcohols or oxidized byproducts. Use TLC or HPLC to monitor reaction progress .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate the target compound .
Basic: How is this compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy :
- Crystallography : Use SHELX software (SHELXL for refinement) to solve single-crystal X-ray structures. Optimize data collection at low temperatures (100 K) to reduce thermal motion artifacts .
Basic: What are the recommended safety protocols when handling this compound in laboratory settings?
Methodological Answer:
- Engineering Controls : Use fume hoods for synthesis and handling to avoid inhalation .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Avoid skin contact, as analogs like methyl 2-(bromomethyl)benzoate are corrosive .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can researchers resolve crystallographic data discrepancies when using SHELX software for structure determination?
Methodological Answer:
- Data Contradictions : If residual electron density peaks suggest disorder, use PART instructions in SHELXL to model alternative conformations. Refine occupancy ratios iteratively .
- Twinned Data : Apply TWIN/BASF commands in SHELXL for twinned crystals. Validate with R-factor metrics (e.g., Rint < 0.05) .
- Validation Tools : Cross-check with PLATON or CCDC Mercury to ensure geometric plausibility (e.g., bond lengths ±0.02 Å from expected values) .
Advanced: How to design experiments to assess the compound’s biological activity while minimizing false positives?
Methodological Answer:
- Assay Design :
- Controls : Include vehicle (e.g., DMSO) and positive controls (e.g., known antimicrobials for bioactivity studies) .
- Dose-Response : Test multiple concentrations (e.g., 1–100 µM) to establish EC₅₀/IC₅₀ and rule out cytotoxicity .
- False-Positive Mitigation :
- Use orthogonal assays (e.g., fluorescence-based and colorimetric methods for enzyme inhibition).
- Pre-treat samples with scavengers (e.g., catalase for ROS assays) to confirm specificity .
Advanced: What strategies address conflicting data in reaction mechanisms involving this compound as an intermediate?
Methodological Answer:
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N in the amino group) to track reaction pathways via NMR or MS .
- Kinetic Studies : Perform time-resolved experiments to identify rate-determining steps (e.g., Hammett plots for substituent effects) .
- Computational Modeling : Apply DFT (e.g., Gaussian) to compare energy barriers for competing pathways (e.g., SN2 vs. SN1 mechanisms) .
Advanced: How to optimize the compound’s stability in pharmaceutical formulation studies?
Methodological Answer:
- Degradation Analysis :
- Stabilization Strategies :
- Adjust pH to 5–6 to slow ester hydrolysis.
- Use lyophilization for long-term storage in amber vials under inert gas .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
